molecular formula C8H11NO2 B8208840 N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine

N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine

Cat. No.: B8208840
M. Wt: 153.18 g/mol
InChI Key: FPNMHPLWVLHFCR-CLFYSBASSA-N
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Description

N-[1-(5-Methylfuran-2-yl)propylidene]hydroxylamine is a hydroxamic acid derivative characterized by a 5-methylfuran-2-yl substituent linked via a propylidene group to a hydroxylamine moiety. The compound’s structure (Figure 1) comprises a furan ring with a methyl group at position 5, a three-carbon propylidene chain, and a hydroxylamine (-NH-O-) functional group.

This compound belongs to a broader class of hydroxylamine derivatives investigated for diverse applications, including antifungal and antiepileptic activities. Its structural flexibility allows for modifications at the aromatic and alkylidene positions, enabling tailored physicochemical and pharmacological properties.

Properties

IUPAC Name

(NZ)-N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-7(9-10)8-5-4-6(2)11-8/h4-5,10H,3H2,1-2H3/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNMHPLWVLHFCR-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NO)C1=CC=C(O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N/O)/C1=CC=C(O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine typically involves the reaction of (1E)-1-(5-methyl-2-furyl)propan-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The resulting oxime is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can facilitate large-scale production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction of the oxime group can yield the corresponding amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitrile oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated furan derivatives.

Scientific Research Applications

N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, potentially modulating their activity.

Comparison with Similar Compounds

N-[(1E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]hydroxylamine

  • Molecular Formula : C₁₃H₁₂N₂O₄
  • Substituents : A benzodioxole ring (electron-withdrawing) and an imidazole group (hydrogen-bonding capability).
  • The benzodioxole ring enhances metabolic stability, while the imidazole group facilitates target binding .

N-{1-[4-(Propan-2-yl)phenyl]propylidene}hydroxylamine

  • Molecular Formula: C₁₂H₁₇NO
  • Substituents : A 4-isopropylphenyl group (hydrophobic, bulky).
  • Properties : Reported with 95% purity, suggesting synthetic accessibility. The isopropyl group may improve lipophilicity, enhancing membrane permeability .

(E)-N-[1-[4-(3,3,3-Trifluoropropoxy)phenyl]propylidene]hydroxylamine

  • Molecular Formula: C₁₂H₁₄F₃NO₂
  • Substituents : A 4-trifluoropropoxyphenyl group (strong electron-withdrawing effects).
  • Implications : The trifluoromethyl group likely increases metabolic resistance and alters electronic density, impacting receptor interactions .

Compound from

  • Molecular Formula : C₁₉H₁₆BrCl₂N₅O
  • Substituents : Bromophenyl, dichlorophenyl, and imidazole groups.
  • Bioactivity : Exhibited 16% and 50% seizure inhibition in MES and scPTZ mouse models, respectively, at 520 μg/kg. The halogenated aryl groups enhance hydrophobic interactions, while the imidazole stabilizes crystal packing via hydrogen bonds .

Physicochemical Properties

  • Hydrogen Bonding : Analogs like the benzodioxole-imidazole compound stabilize crystal structures via N–H···O and C–H···N interactions (e.g., N1–H1N4 = 2.12 Å) .
  • Solubility : The trifluoropropoxy derivative’s low polar surface area (due to -CF₃) suggests improved lipid solubility compared to the hydrophilic furan-based compound .

Table 1. Comparative Analysis of Hydroxylamine Derivatives

Compound Name Molecular Formula Key Substituents Bioactivity References
This compound C₈H₁₁NO₂ 5-Methylfuran Potential antioxidant/antifungal*
Benzodioxole-imidazole derivative C₁₃H₁₂N₂O₄ Benzodioxole, imidazole Antifungal (in vitro and docking)
4-Isopropylphenyl derivative C₁₂H₁₇NO 4-Isopropylphenyl High purity (95%)
Trifluoropropoxyphenyl derivative C₁₂H₁₄F₃NO₂ 4-Trifluoropropoxyphenyl Enhanced metabolic stability
Bromophenyl-imidazole derivative C₁₉H₁₆BrCl₂N₅O Bromophenyl, imidazole Antiepileptic (16–50% inhibition)

*Inferred from structural analogs; direct evidence unavailable.

Biological Activity

N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine is a compound of significant interest due to its unique structural features, which impart distinct chemical reactivity and potential biological activity. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential applications in various fields.

Chemical Structure and Properties

This compound consists of a furan ring and an oxime functional group, which contribute to its reactivity and biological properties. The synthesis typically involves the reaction of 5-methylfurfural with hydroxylamine hydrochloride under basic conditions, forming an oxime intermediate that is isolated and purified.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. It may act as an enzyme inhibitor or modulate various biological pathways, leading to observed effects such as antimicrobial and anticancer activities. Ongoing studies aim to elucidate these interactions further.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties . Initial studies suggest that it may inhibit the growth of various bacterial strains, although specific mechanisms remain under investigation. The compound's ability to disrupt microbial cell function could be linked to its structural characteristics.

Anticancer Activity

The compound has also been explored for its anticancer potential . In vitro studies have shown that it can suppress the synthesis of pro-inflammatory mediators, which are often elevated in cancerous tissues. For instance, related compounds have demonstrated a dose-dependent inhibition of nitric oxide (NO) synthesis in macrophage cell lines, suggesting a potential pathway for anticancer activity through modulation of inflammatory responses .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound. Below are key findings:

Study Findings
Study 1Demonstrated antimicrobial activity against specific bacterial strains, indicating potential for use in infection control.
Study 2Showed significant inhibition of NO synthesis in RAW 264.7 macrophages, linked to reduced inflammation and potential anticancer effects .
Study 3Suggested modulation of enzyme activity related to cellular signaling pathways, highlighting the compound's versatility in biological interactions.

Applications

This compound holds promise across various fields:

  • Medicinal Chemistry : Potential development as an antimicrobial or anticancer agent.
  • Organic Synthesis : Serves as a versatile building block for synthesizing other biologically active compounds.
  • Pharmaceutical Development : Exploration for therapeutic applications targeting specific diseases or conditions.

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